Tert-butyl thiomorpholine-4-carboxylate 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

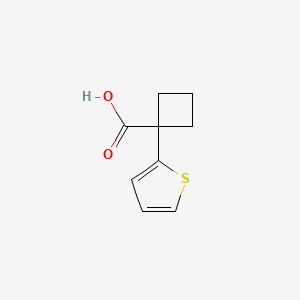

“Tert-butyl thiomorpholine-4-carboxylate 1-oxide” is a chemical compound with the molecular formula C9H17NO3S . It is also known as "tert-butyl 1-imino-1-oxo-1 (lambda6)-thiomorpholine-4-carboxylate" .

Molecular Structure Analysis

The molecular structure of “Tert-butyl thiomorpholine-4-carboxylate 1-oxide” is represented by the linear formula C9H17NO3S . The InChI code for this compound is 1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl thiomorpholine-4-carboxylate 1-oxide” include a molecular weight of 219.3 g/mol. The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Tert-butyl thiomorpholine-4-carboxylate 1-oxide has been used in the synthesis of new amides of thiomorpholine carboxylate, which exhibit moderate to good antibacterial and antifungal activity (V. Nagavelli et al., 2014).

Chemical Transformations

- It has been involved in chemical transformations to produce compounds like tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which are intermediates in further chemical syntheses (A. I. Moskalenko & V. Boev, 2014).

Pi-face-selective Reactions

- This compound has been used in pi-face-selective Diels-Alder reactions of related thiophene oxides and imides, demonstrating its utility in specific stereochemical synthetic processes (T. Otani et al., 2003).

Desulphurisation Chemistry

- It plays a role in the substitution-desulphurisation chemistry of a thiane oxide system, aiding in the production of substituted secondary alcohols (P. J. Cox, A. Persad, & N. Simpkins, 1992).

Catalytic Asymmetric Oxidation

- It has been used in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various sulfinyl compounds (D. Cogan et al., 1998).

Antihypertensive Properties

- A derivative of tert-butyl thiomorpholine-4-carboxylate 1-oxide has been evaluated for its antihypertensive properties, showing potential in blood pressure regulation (Luisa Martínez-Aguilar et al., 2016).

Advanced Synthesis Techniques

- Its role in advanced synthesis techniques, such as in the creation of important intermediates for small molecule anticancer drugs, demonstrates its versatility in medicinal chemistry (Binliang Zhang et al., 2018).

Safety And Hazards

The safety information for “Tert-butyl thiomorpholine-4-carboxylate 1-oxide” indicates that it has the following hazard statements: H302-H315-H319-H335. This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

Eigenschaften

IUPAC Name |

tert-butyl 1-oxo-1,4-thiazinane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)10-4-6-14(12)7-5-10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSAOXAANHXOPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634726 |

Source

|

| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl thiomorpholine-4-carboxylate 1-oxide | |

CAS RN |

278788-74-2 |

Source

|

| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)